molecular formula C30H42O8 B1591029 Ganoderic acid D2

Ganoderic acid D2

Cat. No.: B1591029
M. Wt: 530.6 g/mol
InChI Key: LCIUOVOXWPIXOR-OHISEBISSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic acid D2 is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, starting from acetyl-coenzyme A. The pathway includes several enzymatic steps, leading to the formation of lanosterol, which is then oxidized and modified to produce various ganoderic acids .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield. Genetic engineering and metabolic pathway optimization are also explored to increase the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ganoderic acid D2 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study triterpenoid biosynthesis and chemical modifications.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities.

    Industry: Utilized in the development of health supplements and pharmaceuticals.

Mechanism of Action

Ganoderic acid D2 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Ganoderic acid D2 is compared with other similar compounds, such as:

  • Ganoderic acid A
  • Ganoderic acid B
  • Ganoderic acid C
  • Ganoderic acid F
  • Ganoderic acid H

Uniqueness: this compound is unique due to its specific structural features and bioactivities. While other ganoderic acids share similar triterpenoid structures, this compound exhibits distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Biological Activity

Ganoderic acid D2 (GA-D2), a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, has garnered attention for its diverse biological activities. This article synthesizes recent findings on the biological effects, mechanisms of action, and potential therapeutic applications of GA-D2, supported by data tables and relevant case studies.

1. Overview of this compound

Ganoderic acids are a group of triterpenoids known for their pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities. GA-D2 is structurally characterized by its unique side chains and functional groups that contribute to its bioactive properties.

2.1 Anti-Cancer Properties

GA-D2 has demonstrated significant anti-cancer effects in various studies:

  • Inhibition of Cancer Cell Proliferation : Research indicates that GA-D2 can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and prostate cancer cells. It induces apoptosis and cell cycle arrest in the G1 phase, affecting key regulatory proteins such as CDK2 and cyclin D1 .
  • Mechanisms of Action : The compound has been shown to downregulate the mTOR signaling pathway, inhibiting cancer cell growth and promoting autophagic cell death in esophageal squamous cell carcinoma .

2.2 Anti-Inflammatory Effects

GA-D2 exhibits notable anti-inflammatory properties:

  • Cytokine Modulation : Studies have reported that GA-D2 can reduce the expression of pro-inflammatory cytokines, thereby alleviating inflammation in various models .
  • Inhibition of Osteoclastogenesis : Similar to other ganoderic acids, GA-D2 inhibits osteoclast differentiation, which is crucial in conditions like osteoporosis and inflammatory bone diseases .

2.3 Antioxidant Activity

The antioxidant capacity of GA-D2 contributes to its protective effects against oxidative stress:

  • Free Radical Scavenging : GA-D2 has been shown to scavenge free radicals effectively, reducing oxidative damage in cellular models .

3.1 Clinical Implications

A study involving patients with prostate cancer highlighted the potential of GA-D2 as an adjunct therapy. Patients treated with a combination of standard therapies and GA-D2 showed improved outcomes compared to those receiving standard treatments alone .

3.2 In Vitro Studies

Numerous in vitro studies have demonstrated the cytotoxic effects of GA-D2 on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)17.3Induces apoptosis via G1 arrest
HeLa (Cervical)22.8Inhibits proliferation
PC-3 (Prostate)15.0Blocks androgen receptor signaling

4. Mechanisms Underlying Biological Activity

The pharmacological effects of GA-D2 are attributed to several mechanisms:

  • Gene Expression Modulation : GA-D2 influences the expression of genes involved in apoptosis and inflammation, such as c-Fos and NFATc1, leading to reduced osteoclast fusion and activity .
  • Signaling Pathways : The compound activates the PERK/Nrf2 signaling pathway, which is crucial for cellular responses to oxidative stress and aging .

5. Conclusion

This compound exhibits a wide range of biological activities with significant implications for cancer therapy and inflammation management. Its ability to modulate key signaling pathways and gene expressions underlines its potential as a therapeutic agent in various diseases.

Properties

IUPAC Name

(6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUOVOXWPIXOR-OHISEBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.